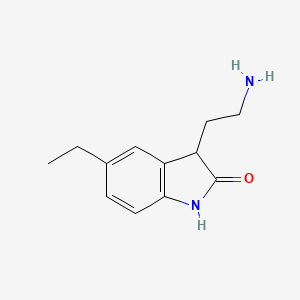
3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides often serve as key intermediates in the synthesis of pharmaceuticals and exhibit a variety of pharmacological properties.
Synthesis Analysis
While the provided papers do not specifically discuss the synthesis of this compound, they do provide insight into the synthesis of related benzamide derivatives. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This suggests that a similar synthetic route could potentially be employed for the synthesis of this compound, involving the acylation of an appropriate amine with a cyano-substituted acyl chloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The paper on N-(cyano(naphthalen-1-yl)methyl)benzamides reports the use of X-ray single crystallography to reveal the solid-state properties of these compounds . Such techniques could be applied to this compound to determine its precise molecular geometry, which is important for understanding its interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions. The first paper describes how a benzamide derivative containing a 3,5-dinitrophenyl group exhibits a color change in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Although this specific reaction may not apply to this compound, it highlights the potential for benzamide derivatives to undergo chemical reactions that could be harnessed for sensing or other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers do not directly address the properties of this compound, but they do provide examples of how structural features affect properties like hydrogen bonding interactions, as examined through UV-Vis absorption and NMR analyses . These techniques could be used to analyze the physical and chemical properties of the compound , providing insights into its solubility, stability, and potential interactions with biological molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Compounds related to 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide have been synthesized through various chemical reactions, highlighting their chemical versatility and the interest in exploring their properties and potential applications. For instance, the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives involves reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, demonstrating the compound's reactivity towards various reagents (Elkholy & Morsy, 2006). Similarly, the synthesis and transformations of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives further illustrate the chemical reactivity and potential for generating diverse derivatives for further study (Dyachenko & Vovk, 2012).
Structural Characteristics and Antitumor Activity
Research has also focused on the structural characteristics of related compounds and their biological activities. For instance, the synthesis, crystal structure, and antitumor activity of a specific derivative were studied, indicating its potential inhibitory capacity against cancer cell proliferation (Ji et al., 2018). Such studies are crucial for understanding how structural features of these compounds relate to their biological functions.
Antifungal and Biological Activity
The synthesis and characterization of derivatives and their complexes with metals have been explored for their antifungal activity, suggesting a potential application in combating plant diseases caused by various pathogens (Weiqun et al., 2005). This highlights the broader spectrum of biological activities that these compounds might exhibit, beyond their chemical reactivity.
Eigenschaften
IUPAC Name |
3-cyano-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-14-16-2-1-3-17(12-16)20(25)22-18-6-4-15(5-7-18)13-19(24)23-8-10-26-11-9-23/h1-7,12H,8-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSYGKEGVAAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)
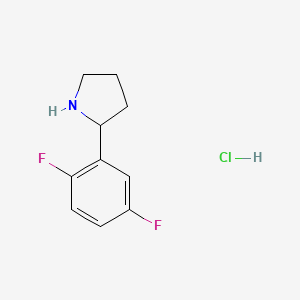
![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)
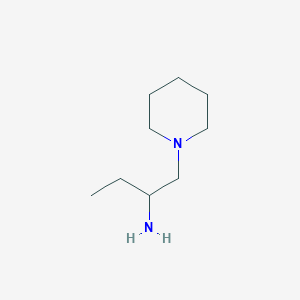
![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)

![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)
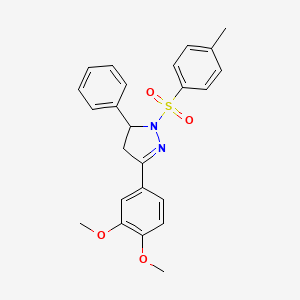
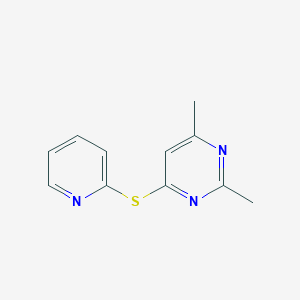
![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
